Debutyldronedarone

Beschreibung

Eigenschaften

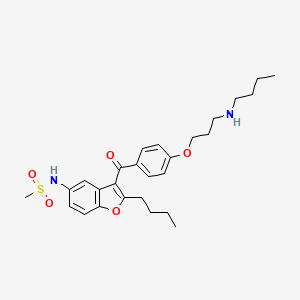

IUPAC Name |

N-[2-butyl-3-[4-[3-(butylamino)propoxy]benzoyl]-1-benzofuran-5-yl]methanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36N2O5S/c1-4-6-9-25-26(23-19-21(29-35(3,31)32)12-15-24(23)34-25)27(30)20-10-13-22(14-11-20)33-18-8-17-28-16-7-5-2/h10-15,19,28-29H,4-9,16-18H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJVZZGIAELTWBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C)C(=O)C3=CC=C(C=C3)OCCCNCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141626-35-9 |

Source

|

| Record name | Debutyldronedarone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141626359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DEBUTYLDRONEDARONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3801M93QC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Debutyldronedarone: Strategic Synthesis and Comprehensive Characterization of a Key Active Metabolite

An In-depth Technical Guide for Drug Development Professionals

Introduction

Dronedarone, a multi-channel blocking antiarrhythmic agent, is a cornerstone in the management of non-permanent atrial fibrillation.[1] As a benzofuran derivative, its efficacy is well-documented, but a complete understanding of its in-vivo activity necessitates a thorough investigation of its metabolic fate.[2][3] The primary metabolic pathway for Dronedarone involves N-debutylation, mediated extensively by the cytochrome P450 enzyme CYP3A4, to produce its principal active metabolite, N-debutyl-dronedarone, also known as Debutyldronedarone.[4][5]

This metabolite, while 3 to 10 times less potent than its parent compound, circulates in the plasma at comparable levels and contributes to the overall pharmacodynamic profile of the drug.[4][5] Therefore, the availability of pure, well-characterized this compound is not merely an academic exercise; it is a critical requirement for a variety of essential research and development activities. High-fidelity reference standards are indispensable for quantitative bioanalysis in pharmacokinetic (PK) studies, for impurity profiling in drug substance and product manufacturing, and for further pharmacological screening.

This technical guide, written from the perspective of an application scientist, provides a detailed methodology for the strategic synthesis of this compound. It moves beyond a simple recitation of steps to explain the underlying chemical rationale. Furthermore, it establishes a robust, self-validating protocol for the comprehensive characterization of the synthesized compound, ensuring its identity, purity, and suitability for advanced pharmaceutical research.

Section 1: A Rationale-Driven Synthetic Approach

The synthesis of this compound is logically derived from established synthetic routes for Dronedarone itself. The core strategy involves the alkylation of a key benzofuran phenol intermediate. While the synthesis of the parent drug employs a di-butylated alkylating agent, our pathway strategically substitutes this with a mono-butylated equivalent protected at the secondary amine. This choice is crucial for preventing undesired side reactions and ensuring a clean conversion to the target molecule.

A plausible and efficient synthesis is adapted from methodologies developed for producing Dronedarone-related substances.[6][7] The pathway leverages a Boc-protected mono-butylated amine which is later deprotected to yield the final product.

Experimental Protocol: Synthesis of this compound

Step 1: N-Alkylation of the Benzofuran Intermediate The foundational step is the etherification of the phenolic hydroxyl group on the benzofuran core with a protected amino-alkyl halide.

-

Reactant Preparation : In a round-bottom flask under an inert nitrogen atmosphere, dissolve N-(2-butyl-3-(4-hydroxybenzoyl)benzofuran-5-yl)methanesulfonamide (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

-

Base Addition : Add potassium carbonate (K₂CO₃, 2.0 eq) and a catalytic amount of potassium iodide (KI, 0.1 eq). The choice of K₂CO₃ provides a sufficiently basic environment to deprotonate the phenol for nucleophilic attack, while being mild enough to avoid hydrolysis of the sulfonamide group. KI facilitates the reaction via the Finkelstein reaction, converting the alkyl chloride to the more reactive alkyl iodide in situ.

-

Alkylation : Add tert-butyl butyl(3-chloropropyl)carbamate (1.2 eq).

-

Reaction Conditions : Heat the mixture to 60-70°C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up : Upon completion, cool the reaction to room temperature, pour it into water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Boc-protected this compound.

Step 2: Boc Deprotection The final step is the removal of the tert-butyloxycarbonyl (Boc) protecting group to unmask the secondary amine.

-

Acidic Cleavage : Dissolve the crude product from Step 1 in a solution of 4M Hydrochloric Acid (HCl) in isopropanol or a similar solvent like 1,4-dioxane.

-

Reaction Conditions : Stir the solution at room temperature for 2-4 hours. The acidic conditions efficiently cleave the acid-labile Boc group.

-

Isolation : The product, this compound hydrochloride, will often precipitate from the solution. The solid can be collected by filtration, washed with a cold non-polar solvent (e.g., diethyl ether) to remove organic residues, and dried under vacuum.

Synthetic Pathway Visualization

Caption: Synthetic route to this compound via N-alkylation and subsequent deprotection.

Section 2: Comprehensive Characterization and Quality Control

The synthesis of a compound is incomplete without rigorous analytical characterization to confirm its structure and assess its purity.[8] A multi-technique approach provides a self-validating system where data from each method corroborates the others, ensuring the highest level of confidence in the material's quality.[9]

Analytical Workflow

The characterization process follows a logical sequence. First, Liquid Chromatography-Mass Spectrometry (LC-MS) is used for initial confirmation of the successful synthesis and to assess the purity of the crude product. Following purification, a full structural elucidation is performed using high-resolution techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. Finally, a validated High-Performance Liquid Chromatography (HPLC) method is established for definitive purity assessment and quantification.

Caption: Integrated workflow for the purification and characterization of this compound.

Characterization Techniques and Expected Data

1. Liquid Chromatography-Mass Spectrometry (LC-MS) LC-MS is the workhorse for monitoring reaction progress and confirming the molecular weight of the target compound.[10]

-

Protocol : A reverse-phase C18 column is typically used with a gradient elution of water (containing 0.1% formic acid) and acetonitrile.[4] Detection is performed using electrospray ionization (ESI) in positive mode.

-

Rationale : The acidic mobile phase ensures protonation of the amine, leading to strong signals in positive ion mode. The gradient elution effectively separates the non-polar product from more polar starting materials and by-products.

-

Expected Outcome : The mass spectrum should show a prominent protonated molecular ion [M+H]⁺ corresponding to the calculated molecular weight of this compound.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the definitive technique for unambiguous structure elucidation.[8][11] Both ¹H and ¹³C NMR spectra are essential.

-

Protocol : Samples are dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Rationale : ¹H NMR confirms the presence and connectivity of all protons, including the aromatic protons of the benzofuran system, the aliphatic protons of the butyl and propoxy chains, and the methanesulfonamide methyl group. The integration of signals provides quantitative ratios of different proton groups. ¹³C NMR confirms the carbon skeleton of the molecule.

-

Expected Outcome : The spectra will verify the key structural features distinguishing this compound from Dronedarone, specifically the signals corresponding to the single N-butyl group and the proton on the secondary amine.

3. High-Performance Liquid Chromatography (HPLC) A validated HPLC method is crucial for determining the purity of the final compound with high precision and accuracy.[12][13]

-

Protocol : An isocratic or gradient reverse-phase method is developed using a C8 or C18 column with UV detection (e.g., at 290 nm).[12][14] The mobile phase often consists of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[14]

-

Rationale : The method must be optimized to separate the main peak from all potential process-related impurities and degradation products.[13] UV detection is suitable due to the strong chromophore of the benzoyl-benzofuran system.

-

Expected Outcome : A single major peak should be observed, with purity typically expected to be ≥98% for use as a reference standard. The method should be validated according to ICH guidelines for specificity, linearity, accuracy, and precision.[12]

| Parameter | Technique | Expected Result | Purpose |

| Molecular Weight | LC-MS (ESI+) | [M+H]⁺ at m/z 517.24 | Confirms identity |

| Elemental Composition | HRMS | C₂₇H₃₆N₂O₅S, calculated mass within 5 ppm | Confirms molecular formula |

| Proton Environment | ¹H NMR | Signals for aromatic, aliphatic (N-butyl, propoxy), and methanesulfonyl protons | Structural elucidation |

| Carbon Skeleton | ¹³C NMR | Resonances corresponding to all 27 carbons | Structural confirmation |

| Purity | HPLC-UV | >98% peak area | Quantifies purity |

Conclusion

This compound is a pharmacologically relevant molecule whose availability as a high-purity reference standard is essential for the robust clinical development of Dronedarone. The synthetic and analytical methodologies detailed in this guide provide a comprehensive framework for researchers in drug metabolism, pharmacokinetics, and quality control. The rationale-driven approach to synthesis, coupled with a multi-faceted characterization strategy, ensures the production of a reliable and well-documented analytical standard. This, in turn, supports the generation of high-quality, reproducible data in preclinical and clinical studies, ultimately contributing to the safe and effective use of Dronedarone in patients.

References

- Vertex AI Search. (2026, February 12).

- ScienceDirect. Dronedarone a comprehensive drug profile.

- Klieber, S., et al. Identification of metabolic pathways and enzyme systems involved in the in vitro human hepatic metabolism of dronedarone, a potent new oral antiarrhythmic drug. PMC.

- Iram, F., et al. (2016, January 8). A review on dronedarone: Pharmacological, pharmacodynamic and pharmacokinetic profile.

- Santos, M., et al. (2015, October 10). Synthesis and characterization of new related substances of the antiarrhythmic drug dronedarone hydrochloride. PubMed.

- Santos, M., et al. Synthesis and characterization of new related substances of the antiarrhythmic drug dronedarone hydrochloride. Ovid.

- Patel, C., et al. (2011, January 6).

- Kunicki, P. K., & Stocki, A. (2025, May 1). Determination of Dronedarone and this compound in Human Plasma by HPLC-UV.

- Okitsu, T., et al. (2016). Convergent Synthesis of Dronedarone, an Antiarrhythmic Agent. PubMed.

- ResearchGate. Synthesis of Dronedarone Hydrochloride ( 1 ). Structure of Amiodarone ( 2 ).

- Reddy, G. V., et al. A Stability Indicating HPLC Method for Dronedarone in Bulk Drugs and Pharmaceutical Dosage Forms. Scientific Research Publishing.

- Jain, D., et al. Method Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Dronedarone Hydrochloride in Pharmaceutical Tablets. PMC.

- ResearchGate. Scheme 2.

- Singh, B. N. (2009, August 18). Dronedarone.

- Santos, M., et al. (2015, June 9). Synthesis and characterization of new related substances of the antiarrhythmic drug dronedarone hydrochloride.

- ResearchGate. (2026, January 3). (PDF) A review on dronedarone: Pharmacological, pharmacodynamic and pharmacokinetic profile.

- Hicks, J. NMR And Mass Spectrometry In Pharmaceutical Development.

- Andrade, J. G., et al. (2016, June 15). Dronedarone: Basic Pharmacology and Clinical Use. PubMed.

- ResolveMass Laboratories Inc. (2025, November 5). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.

- ResolveMass Laboratories Inc. (2025, November 4). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. YouTube.

- MDPI. (2018, January 12). Current NMR Techniques for Structure-Based Drug Discovery.

- ChemRxiv.

Sources

- 1. Dronedarone: Basic Pharmacology and Clinical Use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. oaji.net [oaji.net]

- 3. researchgate.net [researchgate.net]

- 4. Identification of metabolic pathways and enzyme systems involved in the in vitro human hepatic metabolism of dronedarone, a potent new oral antiarrhythmic drug - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dronedarone: current evidence for its safety and efficacy in the management of atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. NMR And Mass Spectrometry In Pharmaceutical Development [pharmaceuticalonline.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. Synthesis and characterization of new related substances of the antiarrhythmic drug dronedarone hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. mdpi.com [mdpi.com]

- 13. A Stability Indicating HPLC Method for Dronedarone in Bulk Drugs and Pharmaceutical Dosage Forms [scirp.org]

- 14. Method Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Dronedarone Hydrochloride in Pharmaceutical Tablets - PMC [pmc.ncbi.nlm.nih.gov]

The In Vivo Pharmacokinetic Profile of Debutyldronedarone

A Technical Guide to the Major Metabolite of Dronedarone

Executive Summary

Debutyldronedarone (N-debutyl-dronedarone; SR35021) is the primary biologically active metabolite of the antiarrhythmic agent dronedarone (Multaq®).[1] Unlike many metabolites that are merely clearance byproducts, this compound retains significant electrophysiological activity—blocking sodium, potassium, and calcium channels—albeit with 3-to-10-fold lower potency than the parent compound.

For researchers and drug developers, understanding the pharmacokinetics (PK) of this compound is critical because:

-

Systemic Exposure: It accumulates significantly upon multiple dosing, potentially exceeding parent drug exposure in specific tissue compartments.

-

Toxicity Link: Its formation is the rate-limiting step in the cascade leading to mitochondrial toxicity and potential hepatotoxicity.

-

Bioanalytical Challenge: Its lipophilicity and structural similarity to dronedarone require precise chromatographic separation to avoid isobaric interference.

Metabolic Genesis and Stability

This compound is formed via the N-debutylation of dronedarone. This reaction is catalyzed predominantly by CYP3A4 (and to a lesser extent CYP3A5). This dependence on a single metabolic funnel makes the metabolite's formation highly susceptible to drug-drug interactions (DDIs).

The Metabolic Pathway

The following diagram illustrates the biotransformation flow. Note that while CYP3A4 forms the metabolite, Monoamine Oxidase (MAO) is responsible for its further degradation, a critical factor in its accumulation half-life.

Figure 1: The metabolic cascade of Dronedarone.[1][2][3] CYP3A4 is the gatekeeper for metabolite formation.

Scientific Causality: The reliance on CYP3A4 means that co-administration with strong CYP3A4 inhibitors (e.g., ketoconazole) essentially halts the formation of this compound, leading to a spike in parent drug levels. Conversely, CYP3A4 inducers (e.g., rifampin) accelerate the conversion, potentially increasing metabolite exposure relative to the parent [1].

In Vivo Pharmacokinetic Profile

This compound exhibits "flip-flop" kinetics in some models, but generally follows the elimination limitations of the parent drug.

Comparative PK Parameters (Human Steady State, 400mg BID)

The following data synthesizes steady-state behavior. Note the extended half-life of the metabolite compared to the parent in terminal phases.

| Parameter | Dronedarone (Parent) | This compound (Metabolite) | Technical Note |

| Tmax | 3 – 6 hours | 1 – 4 hours | Metabolite appears rapidly due to high first-pass effect. |

| Cmax (ss) | 84 – 167 ng/mL | ~40 – 60 ng/mL | Parent concentration is generally higher in plasma. |

| Protein Binding | >99.7% | >98.5% | Both are highly bound to albumin; low free fraction. |

| Terminal Half-life | ~13 – 19 hours | ~20 – 25 hours | Metabolite elimination is rate-limited by formation or tissue release. |

| Accumulation Ratio | 2.6 – 4.5 | ~3.0 – 5.0 | Metabolite accumulates slightly more due to slower clearance. |

Key Insight: While plasma levels of the metabolite are lower than the parent, tissue concentrations (specifically in the myocardium) can be significantly higher due to the metabolite's lipophilicity (LogP ~6.46) [2].

Bioanalytical Protocol: Quantification in Plasma

To measure this compound reliably, researchers must use Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4][5] The structural similarity to amiodarone and dronedarone requires a robust separation to prevent "crosstalk" in the mass spec channels.

Protocol: Protein Precipitation & LC-MS/MS

Validation Standard: FDA Bioanalytical Method Validation Guidance

A. Sample Preparation (Self-Validating Step)

-

Aliquot: Transfer 50 µL of plasma (human or rodent) into a 1.5 mL Eppendorf tube.

-

Internal Standard (IS): Add 20 µL of deuterated IS (Dronedarone-d6 or Amiodarone). Crucial: Do not use non-analogous IS; matrix effects vary wildy with this lipophilic compound.

-

Precipitation: Add 150-300 µL of ice-cold Acetonitrile (ACN) . Methanol is less effective for this specific benzofuran class [3].

-

Vortex: Vortex vigorously for 60 seconds . Causality: Insufficient vortexing traps the drug in protein clumps, leading to low recovery.

-

Centrifugation: Spin at 13,000 x g for 10 minutes at 4°C.

-

Transfer: Inject 5 µL of the supernatant directly (or dilute 1:1 with water if peak shape is poor).

B. Chromatographic Conditions

-

Column: C18 Reverse Phase (e.g., Waters BEH C18 or Agilent Zorbax), 2.1 x 50mm, 1.7 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.[6]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0-0.5 min: 10% B[6]

-

0.5-2.0 min: Linear ramp to 90% B

-

2.0-3.0 min: Hold at 90% B (Wash out lipids)

-

3.0-3.1 min: Return to 10% B

-

C. Mass Spectrometry (MRM Transitions)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|

| Dronedarone | 557.2 | 431.2 | ~30 |

| This compound | 501.2 | 375.1 | ~32 |

| IS (Amiodarone) | 646.0 | 58.1 | ~40 |

Workflow Diagram

Figure 2: Validated bioanalytical workflow for plasma quantification.[7]

Tissue Distribution & Toxicity Implications

This compound is a key player in the drug's safety profile. Unlike the parent, which is rapidly metabolized, the metabolite persists in tissues.

-

The "Deep Compartment": In rodent models, tissue-to-plasma ratios for this compound in the heart and liver often exceed 10:1. This suggests that plasma PK underestimates the actual cardiac exposure [4].

-

Mitochondrial Toxicity: High intracellular concentrations of this compound have been linked to the uncoupling of oxidative phosphorylation. This is a proposed mechanism for the rare but severe hepatotoxicity observed in clinical use.

-

Protocol for Tissue Extraction:

-

Homogenize tissue (50 mg) in saline (1:5 w/v).

-

Perform Liquid-Liquid Extraction (LLE) using tert-butyl methyl ether (TBME) or a mixture of Heptane/Dichloromethane (50:50).

-

Evaporate to dryness and reconstitute in mobile phase. Note: Simple protein precipitation is often insufficient for liver tissue due to high lipid content.

-

References

-

FDA Center for Drug Evaluation and Research. (2009). Multaq (dronedarone) Clinical Pharmacology and Biopharmaceutics Review. Retrieved from [Link]

-

Xie, C., Yang, S., Zhong, D., Dai, X., & Chen, X. (2011).[4][8] Simultaneous determination of dronedarone and its active metabolite this compound in human plasma by liquid chromatography–tandem mass spectrometry: Application to a pharmacokinetic study. Journal of Chromatography B, 879(28), 3071-3075.[4] Retrieved from [Link]

-

Klieber, S., et al. (2014).[9] Contribution of CYP3A4, CYP3A5, and CYP2D6 to the metabolism of dronedarone in human liver microsomes and hepatocytes.[2][9] Xenobiotica, 44(4), 307-319. Retrieved from [Link]

-

Dalinger, A. I., et al. (2021). Simultaneous determination of amiodarone, dronedarone, and their principal metabolites in SD rat plasma by UPLC-MS/MS and its application in pharmacokinetics. Arabian Journal of Chemistry, 14(8), 103264. Retrieved from [Link]

Sources

- 1. Redirecting [linkinghub.elsevier.com]

- 2. researchgate.net [researchgate.net]

- 3. Identification of metabolic pathways and enzyme systems involved in the in vitro human hepatic metabolism of dronedarone, a potent new oral antiarrhythmic drug - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simultaneous determination of dronedarone and its active metabolite this compound in human plasma by liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. oaji.net [oaji.net]

- 6. Frontiers | An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring [frontiersin.org]

- 7. ssi.shimadzu.com [ssi.shimadzu.com]

- 8. Simultaneous determination of amiodarone, dronedarone, and their principal metabolites in SD rat plasma by UPLC-MS/MS and its application in pharmacokinetics - Arabian Journal of Chemistry [arabjchem.org]

- 9. The role of hepatic cytochrome P450s in the cytotoxicity of dronedarone - PMC [pmc.ncbi.nlm.nih.gov]

biological activity of N-debutyl dronedarone metabolite

An In-Depth Technical Guide to the Biological Activity of N-debutyl Dronedarone

Abstract

Dronedarone, a multi-channel blocking antiarrhythmic agent, undergoes extensive hepatic metabolism to form several derivatives. Among these, the N-debutyl dronedarone metabolite (NDBD) is the principal circulating active form. While often overshadowed by the parent compound, NDBD's sustained plasma exposure, comparable to that of dronedarone itself, necessitates a thorough understanding of its distinct biological activity. This guide provides a comprehensive technical analysis of NDBD, consolidating pharmacokinetic data, dissecting its metabolic fate, evaluating its pharmacodynamic profile on cardiac ion channels and metabolic enzymes, and presenting detailed experimental protocols for its characterization. This document is intended for researchers, pharmacologists, and drug development professionals seeking a granular understanding of this critical metabolite's contribution to the overall therapeutic and safety profile of dronedarone.

Metabolic Generation and Pharmacokinetic Profile

The clinical activity of dronedarone is not solely attributable to the parent molecule. A significant portion of its systemic exposure and resulting pharmacodynamic effect is derived from its primary active metabolite, N-debutyl dronedarone.

The Metabolic Pathway: From Parent Drug to Active Metabolite

Dronedarone is extensively metabolized following oral administration, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme in the liver.[1][2] The initial and most critical metabolic step is N-debutylation, which cleaves a butyl group from the amine moiety to form N-debutyl dronedarone.[2][3]

NDBD is not an inert byproduct; it is an active pharmacological entity that undergoes further metabolism. Subsequent pathways for NDBD clearance are catalyzed predominantly by Monoamine Oxidase A (MAO-A), as well as further oxidation by CYP3A4 and CYP2D6, leading to the formation of inactive derivatives such as propanoic acid-dronedarone and phenol-dronedarone.[2][4] Understanding this cascade is crucial for predicting drug-drug interactions and metabolic liabilities.

Caption: Standard workflows for characterizing metabolite activity.

Protocol: In Vitro Cardiac Ion Channel Inhibition Assay (Whole-Cell Patch Clamp)

This protocol describes the gold-standard method for determining the inhibitory potency (IC50) of NDBD on a specific cardiac ion channel, such as hERG, expressed in a heterologous system. [5][6]

-

Objective: To quantify the concentration-dependent inhibition of a specific ion current by N-debutyl dronedarone.

-

System: Human Embryonic Kidney (HEK-293) or Chinese Hamster Ovary (CHO) cells stably transfected to express the human ion channel of interest (e.g., hERG, NaV1.5).

-

Methodology:

-

Cell Preparation: Culture stable cell lines to ~80% confluency. Harvest cells using non-enzymatic dissociation solution to ensure membrane integrity. Resuspend in extracellular recording solution.

-

Electrophysiology Rig: Utilize a manual or automated patch-clamp system. [7][8]Ensure the system is grounded and shielded to minimize electrical noise. Maintain bath temperature at a physiological 35-37°C, as channel kinetics are temperature-sensitive. [9] 3. Pipette and Solutions: Pull borosilicate glass micropipettes to a resistance of 2-5 MΩ when filled with intracellular solution. The ionic composition of intracellular and extracellular solutions is designed to isolate the specific current of interest.

-

Seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and cell membrane. This electrically isolates the patched membrane. [8] 5. Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch, achieving electrical and chemical access to the cell interior.

-

Voltage Protocol & Recording: Clamp the cell membrane at a holding potential (e.g., -80 mV for hERG). Apply a specific voltage-clamp protocol designed to elicit the channel's characteristic current. [9]Record baseline currents until stable.

-

Compound Application: Perfuse the cell with increasing concentrations of N-debutyl dronedarone (typically spanning 4-5 log units) dissolved in the extracellular solution. Allow current to reach steady-state at each concentration.

-

Data Analysis: Measure the current amplitude (e.g., peak tail current for hERG) at each concentration. Normalize the data to the baseline (control) current and plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter Hill equation to determine the IC50 value.

-

Protocol: CYP450 Time-Dependent Inhibition (TDI) Assay

This protocol, often called an "IC50 shift" assay, determines if NDBD inactivates CYP enzymes in a time-dependent manner, which is critical for predicting drug-drug interactions. [10]

-

Objective: To determine the K_I_ and k_inact_ of N-debutyl dronedarone for a specific CYP isoform (e.g., CYP3A4).

-

System: Pooled human liver microsomes (HLM), which contain a mixture of CYP enzymes.

-

Methodology:

-

Reagent Preparation: Prepare a reaction mixture containing HLM in a phosphate buffer. Prepare solutions of NDBD at various concentrations, a probe substrate for the specific CYP isoform (e.g., midazolam for CYP3A4), and an NADPH-regenerating system (the cofactor required for CYP activity).

-

Primary Incubation: In a 96-well plate, aliquot the HLM and NDBD solutions. Initiate the reaction by adding the NADPH-regenerating system. Incubate for several time points (e.g., 0, 5, 10, 15, 30 minutes) at 37°C.

-

Causality: This step allows the NDBD to be metabolized by the CYPs. If it forms a reactive intermediate that binds to and inactivates the enzyme, the enzyme's activity will decrease over time. A parallel incubation without NADPH serves as a negative control, showing only reversible inhibition.

-

-

Secondary Incubation (Activity Measurement): After each primary incubation time point, add a high concentration of the specific probe substrate to the wells. Incubate for a short, fixed period (e.g., 10 minutes) during which the remaining active enzyme converts the substrate to its metabolite (e.g., 1'-hydroxymidazolam).

-

Reaction Termination: Stop the reaction by adding a quenching solvent (e.g., cold acetonitrile) containing an internal standard.

-

Quantification: Centrifuge the plate to pellet the protein. Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the amount of probe substrate metabolite formed.

-

Data Analysis: For each NDBD concentration, plot the natural log of the remaining enzyme activity versus the primary incubation time. The slope of this line is the observed rate of inactivation (k_obs_). Plot the k_obs_ values against the NDBD concentrations and fit to a hyperbolic equation to determine the maximal rate of inactivation (k_inact_) and the inhibitor concentration at half-maximal rate (K_I_).

-

Conclusion and Future Directions

N-debutyl dronedarone is not a minor or inactive metabolite; it is a pharmacologically significant entity that circulates at concentrations comparable to the parent drug. Its biological activity as a multi-channel blocker, though less potent than dronedarone, demonstrably contributes to the overall antiarrhythmic effect. Furthermore, its role as a time-dependent inhibitor of CYP3A4 and CYP3A5 highlights a complex pharmacokinetic profile that is critical for understanding and predicting clinical drug-drug interactions.

Future research should focus on obtaining direct, quantitative electrophysiological data for NDBD against a full panel of cardiac ion channels. Such data would allow for more precise modeling of its contribution to both efficacy and proarrhythmic risk within the Comprehensive in vitro Proarrhythmia Assay (CiPA) framework. A deeper investigation into its interaction with other metabolizing enzymes and transporters would further refine our understanding of its disposition and interaction potential. For drug development professionals, this guide underscores a fundamental principle: a thorough characterization of major active metabolites is not optional, but essential for a complete and accurate assessment of a drug candidate's clinical profile.

References

-

Tsikouris, A., & Chapman, J. (2011). Dronedarone: current evidence for its safety and efficacy in the management of atrial fibrillation. Hospital Practice, 39(1), 158-168. [Link]

-

Klieber, S., et al. (2014). Identification of metabolic pathways and enzyme systems involved in the in vitro human hepatic metabolism of dronedarone, a potent new oral antiarrhythmic drug. Xenobiotica, 44(6), 530-544. [Link]

-

U.S. Food and Drug Administration. (2021). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. [Link]

-

Li, G., et al. (2020). Inhibitory Effects of Dronedarone on Small Conductance Calcium Activated Potassium Channels in Patients with Chronic Atrial Fibrillation: Comparison to Amiodarone. Frontiers in Pharmacology, 11, 579. [Link]

-

Gautier, P., et al. (2003). Electrophysiologic characterization of dronedarone in guinea pig ventricular cells. Journal of Cardiovascular Pharmacology, 41(2), 191-202. [Link]

-

Bogdan, R., et al. (2011). Effect of dronedarone on Na+, Ca2+ and HCN channels. Naunyn-Schmiedeberg's Archives of Pharmacology, 383(4), 347-356. [Link]

-

Singh, B. N., & Cingolani, E. (2010). A new agent for atrial fibrillation: electrophysiological properties of dronedarone. Journal of Cardiovascular Pharmacology and Therapeutics, 15(4 Suppl), 6S-14S. [Link]

-

Metrion Biosciences. (n.d.). Using Patch Clamp Data to Predict Proarrhythmic Risk. [Link]

-

Bogdan, R., et al. (2011). Effect of dronedarone on Na+, Ca2+ and HCN channels. Naunyn-Schmiedeberg's Archives of Pharmacology, 383(4), 347-356. [Link]

-

Nattel, S., & Li, D. (2003). Patch-clamp studies of human cardiac ion channels in the evaluation of cardiac electrophysiological effects of compounds. Current Protocols in Pharmacology, Chapter 13, Unit 13.4. [Link]

-

Hong, Y. J., et al. (2016). Inactivation of Human Cytochrome P450 3A4 and 3A5 by Dronedarone and N-Desbutyl Dronedarone. Drug Metabolism and Disposition, 44(1), 24-32. [Link]

-

Therapeutic Goods Administration. (2010). Australian Public Assessment Report for Dronedarone Hydrochloride. [Link]

-

Aragen Life Sciences. (n.d.). Manual Whole-Cell Patch Clamp Assay for Screening NCE's Against Voltage Gated Ion-Channels. [Link]

-

Singh, B. N., et al. (1999). Electrophysiological effects of dronedarone (SR33589), a noniodinated benzofuran derivative, in the rabbit heart: comparison with amiodarone. Circulation, 100(22), 2276-2284. [Link]

-

Hong, Y. J., et al. (2016). Inactivation of Human Cytochrome P450 3A4 and 3A5 by Dronedarone and N-Desbutyl Dronedarone. Drug Metabolism and Disposition, 44(1), 24-32. [Link]

-

Molecular Devices. (n.d.). Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. [Link]

-

Thomas, D., et al. (2003). Acute effects of dronedarone on both components of the cardiac delayed rectifier K+ current, HERG and KvLQT1/minK potassium channels. British Journal of Pharmacology, 140(5), 996-1002. [Link]

-

Lees-Miller, J. P., et al. (2004). High affinity HERG K(+) channel blockade by the antiarrhythmic agent dronedarone: resistance to mutations of the S6 residues Y652 and F656. Biochemical and Biophysical Research Communications, 325(3), 963-969. [Link]

-

Singh, B. N., & Cingolani, E. (2010). A new agent for atrial fibrillation: electrophysiological properties of dronedarone. Journal of Cardiovascular Pharmacology and Therapeutics, 15(4 Suppl), 6S-14S. [Link]

-

Cyprotex. (n.d.). Time Dependent CYP Inhibition (IC50 Shift). [Link]

-

Marszałł, M. P., et al. (2022). Determination of Dronedarone and Debutyldronedarone in Human Plasma by HPLC-UV. Molecules, 27(9), 2959. [Link]

-

Wang, C. C., et al. (2022). Functional Analysis of Wild-Type and 27 CYP3A4 Variants on Dronedarone Metabolism In vitro. Current Drug Metabolism, 23(6), 494-502. [Link]

-

ResearchGate. (2022). Scheme 2. Synthesis of process related debutylated substance 14. [Link]

-

Chai, X., et al. (2019). The role of hepatic cytochrome P450s in the cytotoxicity of dronedarone. Archives of Toxicology, 93(2), 449-460. [Link]

-

Thomas, D., et al. (2003). Acute effects of dronedarone on both components of the cardiac delayed rectifier K+ current, HERG and KvLQT1/minK potassium channels. British Journal of Pharmacology, 140(5), 996-1002. [Link]

-

El Harchi, A., & Hancox, J. C. (2019). An exploration of interactions between the antiarrhythmic drug dronedarone and hERG potassium channel pore. Journal of Pharmacological Sciences, 139(4), 347-355. [Link]

-

Mohmand-Borkowski, A., & Burke, J. F. (2011). Dronedarone for atrial fibrillation: How does it compare with amiodarone?. Cleveland Clinic Journal of Medicine, 78(3), 179-186. [Link]

Sources

- 1. Dronedarone: current evidence for its safety and efficacy in the management of atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of metabolic pathways and enzyme systems involved in the in vitro human hepatic metabolism of dronedarone, a potent new oral antiarrhythmic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tga.gov.au [tga.gov.au]

- 4. The role of hepatic cytochrome P450s in the cytotoxicity of dronedarone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Patch-clamp studies of human cardiac ion channels in the evaluation of cardiac electrophysiological effects of compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]

- 7. Using Patch Clamp Data to Predict Proarrhythmic Risk [metrionbiosciences.com]

- 8. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]

- 9. fda.gov [fda.gov]

- 10. Time Dependent CYP Inhibition (IC50 Shift) | Cyprotex | Evotec [evotec.com]

Debutyldronedarone: Mechanism of Action on Cardiac Ion Channels

This guide serves as a technical deep-dive into the pharmacodynamics of Debutyldronedarone (DBD), the primary active metabolite of Dronedarone. It is structured for researchers and drug development scientists, focusing on electrophysiological mechanisms, experimental validation, and the clinical implications of metabolite accumulation.

A Technical Guide to the "Hidden" Effector in Multichannel Blockade

Executive Summary: The Dual-Entity Concept

In the development of Class III antiarrhythmics, Dronedarone was engineered as a non-iodinated benzofuran derivative to mitigate the thyroid and pulmonary toxicity associated with Amiodarone. However, the clinical efficacy and safety profile of Dronedarone cannot be understood by analyzing the parent compound alone.

This compound (N-debutyl dronedarone) is the major circulating active metabolite.[1] Unlike many metabolites that are rapidly cleared, DBD accumulates in plasma to concentrations similar to or exceeding the parent drug (Accumulation Ratio: 2.6 – 4.5).

Core Thesis: While DBD exhibits lower intrinsic potency (approximately 1/10 to 1/3) compared to Dronedarone, its high steady-state plasma concentration makes it a critical contributor to the net multichannel blockade, particularly affecting

Pharmacodynamics: Ion Channel Profiling

The antiarrhythmic efficacy of the Dronedarone-DBD complex relies on a "clean" multichannel blockade. The following data synthesizes regulatory filings and electrophysiological studies to compare the parent and metabolite.

Comparative Potency Data

| Target Current | Channel Protein | Dronedarone | This compound (DBD) Potency | Physiological Impact |

| hERG (Kv11.1) | ~0.53 µM (CHO cells)* | ~1/3 of Parent | Prolongs APD, Refractoriness (Class III) | |

| Nav1.5 | State-Dependent (>10 µM resting) | ~1/10 of Parent | Slows Conduction (Class I), Atrial Selectivity | |

| Cav1.2 | ~0.18 µM | ~1/3 of Parent | Rate Control (Class IV), Reduces DADs | |

| Kv1.5 | ~2.7 µM | Low Potency | Atrial-Specific Refractoriness | |

| HCN4 | ~1.0 µM | Equipotent (Context Dependent) | Bradycardia (Rate Control) |

*Note:

Mechanism of Action by Channel

A.

(hERG) Inhibition

DBD acts as a pore-blocker. Unlike pure Class III agents (e.g., Dofetilide), the block is less potent but contributes to the "ceiling effect" on QT prolongation, reducing the risk of Torsades de Pointes (TdP) compared to other agents.

-

Binding Site: Intracellular cavity, likely interacting with aromatic residues (Y652, F656).

-

Kinetics: Rapid onset upon depolarization; block is voltage-dependent.

B.

(Nav1.[2][3]5) – The Atrial Selectivity Engine

This is the most critical mechanistic feature for AF suppression. Both Dronedarone and DBD exhibit state-dependent blockade .

-

Resting State (-80 mV): Low affinity block.

-

Inactivated State (-40 mV): High affinity block.

-

Result: In atrial fibrillation, where cells are depolarized and firing rapidly (high frequency), the channels spend more time in the inactivated state. DBD preferentially blocks these "stressed" channels while sparing healthy ventricular tissue (resting at -85 mV).

C.

(Cav1.2) Blockade

DBD contributes to the reduction of calcium influx during the plateau phase. This has two effects:

-

Anti-adrenergic: Mitigates Calcium-Induced Calcium Release (CICR).

-

Safety: Prevents Early Afterdepolarizations (EADs) that might otherwise be triggered by the

block.

Experimental Methodologies

To validate DBD activity, researchers must utilize protocols that distinguish between tonic block and use-dependent block.

Workflow: Automated Patch Clamp (High Throughput)

For screening DBD effects, automated systems (e.g., Sophion Qube, Nanion SyncroPatch) are preferred due to the compound's lipophilicity and "sticky" nature, which complicates manual perfusion.

Figure 1: Automated Patch Clamp Workflow for Ion Channel Profiling.

Protocol: Measuring State-Dependent Block

Objective: Determine if DBD preferentially blocks inactivated channels (Atrial Selectivity Proxy).

Solutions:

-

Pipette (Intracellular): CsF-based (to block K+ currents), pH 7.2.

-

Bath (Extracellular): Low Na+ (to ensure voltage control), pH 7.4.

Voltage Protocol:

-

Holding Potential 1 (Resting): Hold at -120 mV. Pulse to -10 mV (20ms) at 0.1 Hz.

-

Result: Measures Tonic Block (Resting affinity).

-

-

Holding Potential 2 (Inactivated): Hold at -60 mV (induces ~50% inactivation). Pulse to -10 mV.

-

Analysis: Calculate the shift in

. A shift of >3-fold indicates significant state dependence (DBD typically shows >10-fold shift).

Metabolic Pathway & Clinical Translation

Understanding the formation of DBD is crucial for interpreting clinical safety data. The accumulation of DBD is driven by the CYP3A4 pathway.[7]

Figure 2: Metabolic Activation and Target Interaction Pathway.

Clinical Implication: The "Safety Margin"

The accumulation of DBD essentially provides a "buffer." Because DBD is less potent than the parent, the massive accumulation does not lead to linear toxicity (e.g., extreme QT prolongation).

-

Dronedarone: High potency, lower exposure (due to high first-pass).

-

DBD: Lower potency, high exposure.

-

Net Effect: A stable, moderate blockade that is less susceptible to sudden fluctuations in plasma levels compared to drugs with linear PK/PD relationships.

References

-

Guillemare, E., et al. (2003). Electrophysiologic characterization of dronedarone in guinea pig ventricular cells. Journal of Cardiovascular Pharmacology.[8]

-

Sun, W., et al. (1999).[8] Electrophysiological effects of dronedarone (SR33589), a noniodinated benzofuran derivative, in the rabbit heart: comparison with amiodarone. Circulation.[9]

-

FDA Center for Drug Evaluation and Research. (2009). Multaq (dronedarone) Clinical Pharmacology and Biopharmaceutics Review. Application No: 22-425.

-

Thomas, D., et al. (2003).[4][5] Acute effects of dronedarone on both components of the cardiac delayed rectifier K+ current, HERG and KvLQT1/minK potassium channels.[4][5] British Journal of Pharmacology.[4][5][10]

-

Varró, A., et al. (2001). Electrophysiological effects of dronedarone (SR 33589), a noniodinated amiodarone derivative in the canine heart: comparison with amiodarone. British Journal of Pharmacology.[4][5][10]

Sources

- 1. oaji.net [oaji.net]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. Acute effects of dronedarone on both components of the cardiac delayed rectifier K+ current, HERG and KvLQT1/minK potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acute effects of dronedarone on both components of the cardiac delayed rectifier K+ current, HERG and KvLQT1/minK potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acute effects of dronedarone on both components of the cardiac delayed rectifier K+ current, HERG and KvLQT1/minK potassium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of Dronedarone and this compound in Human Plasma by HPLC-UV - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Electrophysiological effects of dronedarone (SR 33589), a noniodinated amiodarone derivative in the canine heart: comparison with amiodarone - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Dronedarone Hydrochloride? [synapse.patsnap.com]

- 10. Making sure you're not a bot! [nanion.de]

An In-Depth Technical Guide to the In Vitro Metabolism of Dronedarone to N-Debutyldronedarone

This guide provides a detailed exploration of the in vitro metabolic conversion of dronedarone to its principal active metabolite, N-debutyldronedarone. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and scientifically sound approach to studying this critical metabolic pathway.

Introduction: The Metabolic Imperative of Dronedarone

Dronedarone is a multichannel-blocking antiarrhythmic agent approved for the management of atrial fibrillation.[1] As a structural analogue of amiodarone, it was designed to offer a better safety profile, notably by removing the iodine moiety associated with thyroid and pulmonary toxicity.[2] A comprehensive understanding of its metabolic fate is paramount for predicting its pharmacokinetic profile, potential drug-drug interactions (DDIs), and associated toxicities.

The primary metabolic route for dronedarone is an N-debutylation reaction, yielding the pharmacologically active N-debutyldronedarone.[3][4] This metabolite circulates in plasma at exposures similar to the parent drug but is 3 to 10 times less potent.[1][5] The enzymatic systems governing this conversion are the primary determinants of dronedarone's clearance and are a focal point for DDI studies. This guide will dissect the enzymatic machinery responsible, outline a self-validating experimental protocol to characterize the pathway, and discuss the broader implications for drug development.

Section 1: The Enzymatic Landscape of Dronedarone N-Debutylation

The biotransformation of dronedarone is predominantly a Phase I oxidative reaction mediated by the Cytochrome P450 (CYP) superfamily of enzymes. More than 84% of dronedarone's metabolism is hepatic.[5][6]

1.1 The Principal Catalysts: CYP3A4 and CYP3A5

Extensive in vitro studies using human liver microsomes (HLMs), cryopreserved human hepatocytes, and recombinant human CYP enzymes have unequivocally identified CYP3A4 as the main enzyme responsible for the N-debutylation of dronedarone.[4][5][7] Its isoform, CYP3A5 , also contributes significantly, exhibiting a metabolic potency for this reaction that is nearly equivalent to CYP3A4.[8][9]

The critical role of CYP3A is validated by clinical DDI studies. Co-administration of dronedarone with potent CYP3A4 inhibitors like ketoconazole can increase dronedarone exposure by as much as 25-fold, whereas potent inducers like rifampicin can decrease its exposure five-fold or more.[5][10]

1.2 Minor Contributing Enzymes

While CYP3A4/5 are the dominant players, other isoforms have been shown to metabolize dronedarone, albeit to a much lesser extent.[8] CYP2D6 is involved in the metabolism of dronedarone, but primarily through hydroxylation on the butyl-benzofuran moiety, rather than N-debutylation.[5] Other enzymes such as CYP1A1, 2B6, 2C18, 2C19, and 2E1 show some capacity to metabolize the parent drug, but their contribution to the formation of N-debutyldronedarone is minimal compared to CYP3A4/5.[5][8]

Caption: Primary metabolic pathways of dronedarone.

Table 1: Relative Contribution of Key Enzymes to Dronedarone Metabolism

| Enzyme | Primary Metabolic Reaction | Relative Contribution | Reference |

|---|---|---|---|

| CYP3A4 | N-Debutylation | Major | [5][9] |

| CYP3A5 | N-Debutylation | Major | [8][9] |

| CYP2D6 | Hydroxylation | Minor | [5][8] |

| MAO-A | Oxidation of N-debutyldronedarone | Secondary Metabolism |[11][12] |

Section 2: Causality in Experimental System Selection

The choice of an in vitro system is a critical decision driven by the specific question being asked. For dronedarone metabolism, a tiered approach provides the most comprehensive data.

-

Recombinant Human CYP Enzymes (rhCYPs): This is a reductionist approach used for definitive reaction phenotyping. By expressing a single CYP isoform (e.g., CYP3A4) in a system devoid of other enzymes (typically insect cell microsomes), one can unequivocally determine if that enzyme can catalyze the formation of N-debutyldronedarone.[13] This system is ideal for generating precise enzyme kinetic parameters (Kₘ, Vₘₐₓ) for a single isoform.

-

Human Liver Microsomes (HLMs): HLMs are vesicles of the endoplasmic reticulum isolated from pooled human donor livers. They represent a more physiologically relevant system containing a full complement of Phase I enzymes at their average native abundances. This is the workhorse system for determining overall hepatic intrinsic clearance and for studying the effects of inhibitors (like ketoconazole) on the collective enzyme activity.

-

Cryopreserved Human Hepatocytes: Considered the gold standard, intact hepatocytes contain both Phase I and Phase II enzymes, as well as transporters, within a cellular context.[10] This system allows for the study of the complete metabolic cascade, including the formation of N-debutyldronedarone and its subsequent metabolism (e.g., by MAO-A).[5][12] It provides the most reliable in vitro data for predicting in vivo human clearance.

Section 3: A Validated Protocol for Characterizing Dronedarone N-Debutylation using HLMs

This protocol describes a robust, self-validating workflow to determine the kinetics of N-debutyldronedarone formation in pooled HLMs.

3.1 Principle and Self-Validation

The core of this protocol is an incubation of dronedarone with HLMs in the presence of an NADPH-regenerating system, which provides the necessary cofactor for CYP activity. The reaction is terminated, and the amount of N-debutyldronedarone formed is quantified by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol's integrity is ensured by a series of controls that validate the enzymatic activity and its specific nature.

3.2 Materials and Reagents

-

Dronedarone and N-debutyldronedarone analytical standards

-

Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)

-

Potassium Phosphate Buffer (0.1 M, pH 7.4)

-

NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase)

-

Midazolam and 1'-hydroxymidazolam (Positive Control)

-

Ketoconazole (CYP3A4 Inhibitor Control)

-

Acetonitrile with internal standard (e.g., a stable isotope-labeled analogue) for reaction termination/protein precipitation

-

96-well incubation plates and analytical plates

3.3 Step-by-Step Incubation Procedure

-

Prepare Dronedarone Working Solutions: Serially dilute dronedarone stock solution in buffer to achieve a range of final concentrations for kinetic analysis (e.g., 0.1 µM to 50 µM).

-

Prepare HLM Dilution: Dilute the HLM stock to an intermediate concentration in cold phosphate buffer. A typical final protein concentration in the incubation is 0.2-0.5 mg/mL.

-

Set Up Incubation Plate: In a 96-well plate, add the phosphate buffer, the NADPH regenerating system, and the HLM dilution.

-

Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

-

Initiate Reaction: Add the dronedarone working solutions to the appropriate wells to start the reaction. The final volume should be consistent (e.g., 200 µL).

-

Incubation: Incubate at 37°C in a shaking water bath for a predetermined time (e.g., 15 minutes). This time should be within the established linear range of metabolite formation.

-

Terminate Reaction: Stop the reaction by adding a 2:1 or 3:1 volume of ice-cold acetonitrile containing the analytical internal standard. This precipitates the microsomal proteins.

-

Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

3.4 The Self-Validating Control System

For the protocol to be trustworthy, the following controls must be run in parallel:

-

Negative (No-Cofactor) Control: Replace the NADPH regenerating system with buffer. This confirms that metabolite formation is NADPH-dependent and thus enzymatic.

-

Positive (CYP3A4 Activity) Control: Incubate a known CYP3A4 substrate like midazolam under the same conditions. Quantify the formation of its metabolite, 1'-hydroxymidazolam, to verify that the HLM pool is metabolically active.

-

Inhibitor (CYP3A4-Specific) Control: Pre-incubate the HLM mixture with a potent CYP3A4 inhibitor like ketoconazole (1 µM) before adding dronedarone. A significant reduction (>80%) in N-debutyldronedarone formation confirms that the reaction is primarily mediated by CYP3A4.

Caption: Experimental workflow for HLM incubation.

Section 4: Data Analysis and Interpretation

The concentration of N-debutyldronedarone in each sample is determined from a standard curve generated with the analytical standards. The rate of formation (v) is calculated in units of pmol/min/mg protein.

By plotting the reaction rate (v) against the substrate (dronedarone) concentration [S], enzyme kinetic parameters can be determined by fitting the data to the Michaelis-Menten equation:

v = (Vₘₐₓ * [S]) / (Kₘ + [S])

-

Kₘ (Michaelis constant): The substrate concentration at which the reaction rate is half of Vₘₐₓ. It is an inverse measure of the enzyme's affinity for the substrate.

-

Vₘₐₓ (Maximum reaction rate): The maximum rate of metabolite formation when the enzyme is saturated with the substrate.

Table 2: Representative Enzyme Kinetic Parameters for Dronedarone N-Debutylation

| Enzyme System | Kₘ (µM) | Vₘₐₓ (pmol/min/pmol CYP) | Intrinsic Clearance (Vₘₐₓ/Kₘ) |

|---|---|---|---|

| rhCYP3A4 | 0.87 | 0.039 (min⁻¹) * | High |

| rhCYP3A5 | 2.19 | 0.0056 (min⁻¹) * | Moderate-High |

*Note: Data represents inactivation constants (Kᵢ and kᵢₙₐ꜀ₜ) which are analogous to Kₘ and Vₘₐₓ in this context.[14]

Section 5: Broader Implications: Toxicity and Drug-Drug Interactions

The metabolism of dronedarone is a double-edged sword. While metabolism by CYP3A4/5 and CYP2D6 is considered a detoxification pathway that reduces the cytotoxicity of the parent compound, metabolism by other enzymes like CYP1A1 can actually increase its toxicity.[8]

Crucially, both dronedarone and its N-debutyldronedarone metabolite are mechanism-based inactivators of CYP3A4 and CYP3A5.[14] This means they are converted by the enzyme into a reactive species that irreversibly binds to and inactivates the enzyme. This time-dependent inactivation has profound clinical implications, as it can lead to a more potent and prolonged DDI than simple reversible inhibition. This mechanism underpins the contraindication of dronedarone with other drugs that are sensitive CYP3A4 substrates.

Conclusion

The in vitro conversion of dronedarone to N-debutyldronedarone is a critical metabolic event, predominantly catalyzed by CYP3A4 and CYP3A5. A thorough characterization of this pathway, using a tiered system of in vitro tools from recombinant enzymes to hepatocytes, is essential for any drug development program. By employing robust, self-validating protocols as outlined in this guide, researchers can generate high-fidelity data to accurately predict in vivo pharmacokinetics, understand potential liabilities, and ensure the safe clinical use of this important therapeutic agent.

References

-

Chen, T., et al. (2018). The role of hepatic cytochrome P450s in the cytotoxicity of dronedarone. Environmental and Molecular Mutagenesis, 59(7), 617-627. [Link]

-

Dorian, P. (2010). Clinical pharmacology of dronedarone: implications for the therapy of atrial fibrillation. Journal of Cardiovascular Pharmacology and Therapeutics, 15(4 Suppl), 15S-8S. [Link]

-

Klieber, S., et al. (2014). Identification of metabolic pathways and enzyme systems involved in the in vitro human hepatic metabolism of dronedarone, a potent new oral antiarrhythmic drug. Pharmacology Research & Perspectives, 2(3), e00044. [Link]

-

Klieber, S., et al. (2016). Inactivation of Human Cytochrome P450 3A4 and 3A5 by Dronedarone and N-Desbutyl Dronedarone. Molecular Pharmacology, 89(1), 1-13. [Link]

-

ResearchGate. (n.d.). Schematic representation of in vitro metabolism of dronedarone and four of its metabolites. ResearchGate. [Link]

-

Drugs.com. (2025). Dronedarone Monograph for Professionals. Drugs.com. [Link]

-

Singh, B.N., et al. (2016). A review on dronedarone: Pharmacological, pharmacodynamic and pharmacokinetic profile. Journal of Applied Pharmaceutical Science, 6(1), 193-201. [Link]

-

Klieber, S., et al. (2016). Inactivation of Human Cytochrome P450 3A4 and 3A5 by Dronedarone and N-Desbutyl Dronedarone. Molecular Pharmacology, 89(1), 1-13. [Link]

-

Felber, J., et al. (2013). Mechanisms of Hepatocellular Toxicity Associated with Dronedarone—A Comparison to Amiodarone. Toxicological Sciences, 131(2), 430-442. [Link]

-

Ingenta Connect. (2022). CDM-Content Vol 23-7. Ingenta Connect. [Link]

-

Tschabrunn, C.M., & Buxton, A.E. (2011). Dronedarone: current evidence for its safety and efficacy in the management of atrial fibrillation. Core Evidence, 6, 1-12. [Link]

-

Bentham Science. (2022). Functional Analysis of Wild-Type and 27 CYP3A4 Variants on Dronedarone Metabolism In vitro. Bentham Science. [Link]

-

European Medicines Agency. (n.d.). MULTAQ, INN-dronedarone. European Medicines Agency. [Link]

-

U.S. Food and Drug Administration. (n.d.). APPENDIX. accessdata.fda.gov. [Link]

-

Klieber, S., et al. (2014). Identification of metabolic pathways and enzyme systems involved in the in vitro human hepatic metabolism of dronedarone, a potent new oral antiarrhythmic drug. Pharmacology Research & Perspectives, 2(3), e00044. [Link]

Sources

- 1. Dronedarone: current evidence for its safety and efficacy in the management of atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Dronedarone Monograph for Professionals - Drugs.com [drugs.com]

- 4. oaji.net [oaji.net]

- 5. Identification of metabolic pathways and enzyme systems involved in the in vitro human hepatic metabolism of dronedarone, a potent new oral antiarrhythmic drug - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Functional Analysis of Wild-Type and 27 CYP3A4 Variants on Droned...: Ingenta Connect [ingentaconnect.com]

- 7. Clinical pharmacology of dronedarone: implications for the therapy of atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The role of hepatic cytochrome P450s in the cytotoxicity of dronedarone - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. ec.europa.eu [ec.europa.eu]

- 12. Identification of metabolic pathways and enzyme systems involved in the in vitro human hepatic metabolism of dronedarone, a potent new oral antiarrhythmic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benthamdirect.com [benthamdirect.com]

- 14. Inactivation of Human Cytochrome P450 3A4 and 3A5 by Dronedarone and N-Desbutyl Dronedarone - PubMed [pubmed.ncbi.nlm.nih.gov]

chemical properties and CAS number for Debutyldronedarone

Technical Monograph: Debutyldronedarone (SR 35021)

Executive Summary

This compound (also known as N-desbutyldronedarone or SR 35021) is the primary circulating active metabolite of the Class III antiarrhythmic agent Dronedarone.[1][2][3][4][5][6] Formed predominantly via CYP3A4-mediated N-dealkylation, it retains pharmacological activity—blocking sodium, potassium, and calcium channels—albeit with lower potency than the parent compound (approximately 1/10 to 1/3).

In drug development and safety testing, this compound is a critical analyte. Its accumulation has been implicated in phospholipidosis and potential hepatotoxicity, necessitating rigorous monitoring during pharmacokinetic (PK) studies. This guide provides the physicochemical data, metabolic pathways, and a self-validating LC-MS/MS protocol for its quantification.

Part 1: Chemical Identity & Physicochemical Profile[3]

Precise identification of the salt form is critical for quantitative analysis. Most commercial reference standards are supplied as the hydrochloride salt.

| Parameter | Data |

| Chemical Name | N-[2-butyl-3-[4-[3-(butylamino)propoxy]benzoyl]-1-benzofuran-5-yl]methanesulfonamide |

| Common Synonyms | N-Desbutyldronedarone; SR 35021; Dronedarone Impurity E |

| CAS Number (Free Base) | 141625-93-6 |

| CAS Number (HCl Salt) | 141626-35-9 (Primary Reference Standard) |

| Molecular Formula | C₂₇H₃₆N₂O₅S (Free Base) |

| Molecular Weight | 500.65 g/mol (Free Base); ~537.1 g/mol (HCl Salt) |

| Solubility | Soluble in DMSO (>10 mg/mL), Methanol; Slightly soluble in Water |

| pKa (Calculated) | ~9.2 (Amine), ~10.3 (Sulfonamide) |

| LogP | ~5.5 (High Lipophilicity) |

Part 2: Metabolic Pathway & Pharmacological Context[2]

This compound is formed when Dronedarone undergoes oxidative deamination at the N-butyl chain. This process is catalyzed almost exclusively by the cytochrome P450 isoform CYP3A4 .[2]

Mechanism of Action & Toxicity:

-

Activity: Like Dronedarone, the metabolite inhibits transmembrane K+ currents (IKr, IKs) and L-type Ca2+ currents, contributing to the drug's antiarrhythmic efficacy.

-

Safety: The metabolite is less lipophilic than the parent but more persistent. High systemic exposure to this compound is associated with the induction of phospholipidosis in preclinical models, making it a marker of interest for toxicity screening.

Pathway Visualization

The following diagram illustrates the biotransformation of Dronedarone to this compound and its subsequent breakdown.

Caption: Primary metabolic route of Dronedarone via CYP3A4 to this compound, followed by MAO-A degradation.[2][3][7][8][9][10]

Part 3: Analytical Protocol (LC-MS/MS)

This protocol is designed for the simultaneous quantification of Dronedarone and this compound in human or rodent plasma. It uses Amiodarone or Dronedarone-d6 as an Internal Standard (IS).

Sample Preparation (Protein Precipitation)

-

Principle: Simple precipitation is preferred over Solid Phase Extraction (SPE) to prevent loss of the hydrophobic metabolite on cartridges.

-

Reagents: Acetonitrile (LC-MS grade), Formic Acid.

-

Workflow:

-

Aliquot 50 µL of plasma into a 1.5 mL centrifuge tube.

-

Add 150 µL of Acetonitrile containing the Internal Standard (e.g., 50 ng/mL Amiodarone).

-

Vortex vigorously for 60 seconds to ensure complete protein denaturation.

-

Centrifuge at 13,000 rpm (approx. 16,000 x g) for 10 minutes at 4°C.

-

Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of 0.1% Formic Acid in water (to match initial mobile phase conditions).

-

Chromatographic Conditions

-

Instrument: HPLC or UPLC coupled to Triple Quadrupole MS.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18 or CAPCELL PAK C18 MG), 100 mm x 2.1 mm, 3.5 µm or sub-2 µm.

-

Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Acetate.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[8]

-

Gradient:

-

0.0 min: 30% B

-

1.0 min: 30% B

-

3.5 min: 90% B

-

4.5 min: 90% B

-

4.6 min: 30% B (Re-equilibration)

-

-

Flow Rate: 0.4 mL/min.

Mass Spectrometry Parameters (MRM)

-

Ionization: ESI Positive Mode (ESI+).

-

Source Temp: 500°C.

-

Transitions (Self-Validation Required):

-

Note: The exact collision energy (CE) varies by instrument (e.g., Sciex vs. Waters). You must tune using the pure reference standard.

-

Dronedarone: m/z 557.2 [M+H]⁺ → 435.2 (Loss of ~122 Da).

-

This compound: m/z 501.2 [M+H]⁺ → Quantifier Ion TBD .

-

Tuning Instruction: Inject 100 ng/mL solution of this compound. Perform a Product Ion Scan of m/z 501.2. Look for the dominant fragment (likely related to the benzofuran core). Common transitions often involve the loss of the remaining butyl group or the sulfonamide moiety.

-

-

Analytical Workflow Diagram

Caption: Step-by-step extraction and analysis workflow for this compound in plasma.

Part 4: Synthesis & Impurity Profiling

While primarily studied as a metabolite, this compound is also a potential process-related impurity during the synthesis of Dronedarone.

-

Origin: It can arise from incomplete alkylation of the intermediate amine or degradation of the parent molecule under stress conditions (acidic hydrolysis).

-

Regulatory Status: As a major metabolite, it falls under the FDA MIST (Metabolites in Safety Testing) guidelines. If present as an impurity in the final drug product, it must be controlled, typically to <0.15% unless qualified by toxicological data.

References

-

Xie, C., et al. (2011). Simultaneous determination of dronedarone and its active metabolite this compound in human plasma by liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study.[6][7] Journal of Chromatography B. Link

-

FDA (2009). Multaq (dronedarone) Tablets - Clinical Pharmacology and Biopharmaceutics Review. Center for Drug Evaluation and Research. Link

-

PubChem. this compound (Compound Summary). National Library of Medicine. Link

-

Gupta, A., et al. (2012). Dronedarone-induced phospholipidosis: A review of mechanisms and clinical implications. Toxicology Letters. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. oaji.net [oaji.net]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. Dronedarone: current evidence for its safety and efficacy in the management of atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Simultaneous determination of dronedarone and its active metabolite this compound in human plasma by liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of metabolic pathways and enzyme systems involved in the in vitro human hepatic metabolism of dronedarone, a potent new oral antiarrhythmic drug - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of metabolic pathways and enzyme systems involved in the in vitro human hepatic metabolism of dronedarone, a potent new oral antiarrhythmic drug - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of metabolic pathways and enzyme systems involved in the in vitro human hepatic metabolism of dronedarone, a potent new oral antiarrhythmic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Central Role of Cytochrome P450 3A4 in the Bioactivation of Dronedarone: A Technical Guide to the Formation of Debutyldronedarone

Abstract

This in-depth technical guide delineates the critical role of the cytochrome P450 3A4 (CYP3A4) enzyme in the metabolic activation of the antiarrhythmic agent, dronedarone. We will explore the primary metabolic pathway leading to the formation of its major active metabolite, N-debutyl-dronedarone (debutyldronedarone), and elucidate the profound implications of this biotransformation on the drug's pharmacokinetics, pharmacodynamics, and potential for drug-drug interactions. This document is intended for researchers, scientists, and drug development professionals engaged in the study of drug metabolism and pharmacokinetics.

Introduction: Dronedarone and its Clinical Context

Dronedarone, a benzofuran derivative and a non-iodinated analog of amiodarone, is a Class III antiarrhythmic drug prescribed for the management of paroxysmal or persistent atrial fibrillation to reduce the risk of hospitalization.[1][2] Its development was aimed at providing a safer alternative to amiodarone by mitigating the risks of thyroid and pulmonary toxicities associated with the iodine moiety.[1][3] Despite its therapeutic benefits, the clinical application of dronedarone is significantly influenced by its extensive first-pass metabolism, a process in which CYP3A4 plays a pivotal role.[4][5][6]

The Metabolic Fate of Dronedarone: A Focus on N-Debutylation

Dronedarone undergoes extensive hepatic metabolism, with over 84% of its clearance attributed to the cytochrome P450 system.[1][7] The initial and primary metabolic transformation is the N-debutylation of the dibutylamino moiety, leading to the formation of the active metabolite, N-debutyl-dronedarone, also referred to as this compound or SR35021.[1][7][8]

This metabolic step is almost exclusively catalyzed by the CYP3A4 isoenzyme.[4][7][9] The profound influence of CYP3A4 on this pathway is underscored by clinical drug-drug interaction studies. Co-administration of dronedarone with potent CYP3A4 inhibitors, such as ketoconazole, can lead to a dramatic 25-fold increase in dronedarone plasma exposure.[7][10] Conversely, potent CYP3A4 inducers like rifampicin can decrease dronedarone exposure by as much as 80%.[11][12]

Pharmacological Profile of this compound

This compound is not an inactive byproduct; it is a pharmacologically active metabolite. However, its potency is significantly lower than that of the parent compound, estimated to be 3 to 10 times less potent than dronedarone.[1][13][14] Despite its reduced activity, the systemic exposure of this compound is comparable to that of dronedarone at steady-state, making its contribution to the overall therapeutic and toxicological profile of dronedarone a subject of ongoing investigation.[1]

The metabolic cascade does not terminate with the formation of this compound. This active metabolite is further metabolized through oxidative deamination and direct oxidation to form inactive metabolites, such as the propanoic acid metabolite.[1][7]

Visualizing the Metabolic Pathway

The following diagram, generated using Graphviz, illustrates the pivotal role of CYP3A4 in the initial metabolism of dronedarone to this compound.

Caption: Metabolic conversion of dronedarone to this compound mediated by CYP3A4.

Experimental Protocols for Investigating this compound Formation

The elucidation of the role of CYP3A4 in this compound formation relies on robust in vitro and in vivo experimental models. The following protocols are foundational for such investigations.

In Vitro Metabolism Studies

In vitro systems are indispensable for characterizing the specific enzymes involved in drug metabolism and for predicting potential drug-drug interactions.[15][16][17]

HLMs are a subcellular fraction containing a high concentration of cytochrome P450 enzymes and are a standard tool for metabolic studies.[15][18]

Protocol for CYP3A4 Phenotyping using HLMs:

-

Preparation of Incubation Mixture:

-

Prepare a stock solution of dronedarone in a suitable organic solvent (e.g., methanol or acetonitrile).

-

In a microcentrifuge tube, combine pooled human liver microsomes (e.g., 0.2-0.5 mg/mL protein), potassium phosphate buffer (pH 7.4), and the dronedarone stock solution to achieve the desired final substrate concentration.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Initiation of the Reaction:

-

Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

-

Incubation and Termination:

-

Incubate the reaction mixture at 37°C in a shaking water bath for a specified time (e.g., 15-60 minutes).

-

Terminate the reaction by adding a cold organic solvent, such as acetonitrile, containing an internal standard.

-

-

Sample Processing and Analysis:

-

Inhibition Studies:

The use of recombinant human CYP enzymes expressed in a heterologous system (e.g., insect cells or bacteria) allows for the definitive identification of the specific P450 isoforms responsible for a particular metabolic reaction.[21]

Protocol for Recombinant CYP3A4 Assay:

-

Incubation Setup:

-

Combine recombinant human CYP3A4 enzyme, a source of NADPH-cytochrome P450 reductase, a lipid source (e.g., liposomes), buffer, and dronedarone in a reaction vessel.

-

-

Reaction Initiation and Termination:

-

Follow the same procedures for reaction initiation, incubation, and termination as described for the HLM assay.

-

-

Data Analysis:

-

Compare the rate of this compound formation by CYP3A4 with that of other recombinant CYP isoforms to determine the relative contribution of each enzyme.

-

The workflow for these in vitro experiments can be visualized as follows:

Caption: Experimental workflow for in vitro metabolism studies of dronedarone.

Analytical Methodology: LC-MS/MS for Quantification

The accurate quantification of dronedarone and this compound in biological matrices is crucial for pharmacokinetic and metabolism studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard analytical technique due to its high sensitivity and specificity.[13][19][22]

Key Parameters for LC-MS/MS Method Development:

| Parameter | Typical Conditions |

| Chromatographic Column | C18 or similar reversed-phase column |

| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) |

| Ionization Mode | Electrospray Ionization (ESI) in positive mode |

| Mass Spectrometry | Triple quadrupole mass spectrometer |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Clinical and Pharmacological Implications

The dominant role of CYP3A4 in the metabolism of dronedarone has significant clinical ramifications.

Drug-Drug Interactions

The co-administration of dronedarone with drugs that modulate CYP3A4 activity can lead to clinically significant drug-drug interactions.[4][5][23]

-

CYP3A4 Inhibitors: Potent inhibitors of CYP3A4 (e.g., ketoconazole, itraconazole, ritonavir, clarithromycin) are contraindicated with dronedarone as they can markedly increase dronedarone plasma concentrations, potentially leading to an increased risk of adverse effects, including QT prolongation.[9][10][23]

-